molecular formula C23H25ClN4O3 B15180736 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- CAS No. 184691-29-0

1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)-

Cat. No.: B15180736
CAS No.: 184691-29-0
M. Wt: 440.9 g/mol
InChI Key: VIDRNYZGJGFGQK-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and synthetic pharmaceuticals. This particular compound features a unique structure that includes an indole core, a carboxylic acid group, and a piperazine ring substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- typically involves multiple steps, starting from commercially available anilines. The process often includes palladium-catalyzed intramolecular oxidative coupling to form the indole core . The reaction conditions may involve microwave irradiation to optimize the conversion of enamines into the relevant indole derivatives, achieving high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels to ensure efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the indole core.

Common Reagents and Conditions

Common reagents used in these reactions include cupric chloride dihydrate for hydrolysis and palladium catalysts for coupling reactions . The conditions often involve mild temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

184691-29-0

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C23H25ClN4O3/c24-16-4-3-5-17(14-16)28-12-10-27(11-13-28)9-8-25-21(29)15-19-18-6-1-2-7-20(18)26-22(19)23(30)31/h1-7,14,26H,8-13,15H2,(H,25,29)(H,30,31)

InChI Key

VIDRNYZGJGFGQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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